molecular formula C11H16N2O3 B1178373 tecogalan CAS No. 134633-29-7

tecogalan

Cat. No.: B1178373
CAS No.: 134633-29-7
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Description

Tecogalan is an angiogenesis inhibitor with significant value for researchers studying pathological blood vessel formation, particularly in fields like oncology and ophthalmology. Its primary mechanism of action involves the suppression of key periendothelial proteolytic activities that are essential for new blood vessel growth. Specifically, this compound sodium has been shown to markedly decrease cell-associated urokinase-type plasminogen activator (uPA) activity and matrix metalloprotease-1 (MMP-1) activity in retinal vascular endothelial cells . By inhibiting these matrix-degrading enzymes, this compound disrupts the ability of endothelial cells to migrate and form new vascular structures, thereby exerting its antiangiogenic effect. This mechanism is recognized as a distinct pathway, separate from its previously reported ability to prevent basic fibroblast growth factor (bFGF) binding . As a research compound, this compound serves as a critical tool for elucidating the pathways of angiogenesis and for evaluating potential therapeutic strategies in diseases characterized by neovascularization, such as cancer and proliferative retinal diseases . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

134633-29-7

Molecular Formula

C11H16N2O3

Synonyms

tecogalan

Origin of Product

United States

Mechanistic Investigations of Tecogalan S Angiogenesis Inhibition

Interaction with Heparin-Binding Growth Factors and Their Receptors

Tecogalan demonstrates significant interaction with heparin-binding growth factors (HBGFs), which are crucial stimulants of angiogenesis. google.comnih.gov Its ability to bind to these factors interferes with their normal functions and signaling pathways. cancer.govnih.gov

Inhibition of Basic Fibroblast Growth Factor (bFGF) Binding to Endothelial Cells

A primary mechanism by which this compound inhibits angiogenesis is by interfering with the binding of basic fibroblast growth factor (bFGF) to endothelial cells. cancer.govnih.gov this compound binds to bFGF, thereby preventing the growth factor from attaching to its receptors on the surface of endothelial cells. cancer.govnih.gov This disruption in receptor binding inhibits bFGF-stimulated cellular responses. cancer.gov Studies have shown that this compound can prevent bFGF binding to both low and high-affinity binding sites on endothelial cells, which correspond to heparin-like molecules and receptor proteins for bFGF, respectively. nih.gov The inhibitory effects of this compound against bFGF-induced endothelial cell growth and chemotaxis are thought to be a result of this prevention of bFGF binding to its receptor proteins due to this compound binding to bFGF. nih.gov

Modulation of Vascular Endothelial Growth Factor (VEGF)-Mediated Processes

This compound also modulates processes mediated by Vascular Endothelial Growth Factor (VEGF), another critical angiogenic factor. arvojournals.orgnih.govkarger.comgoogle.comwikipedia.orggoogleapis.com While some studies indicate that this compound does not affect VEGF-mediated phenomena at lower concentrations, high doses have been shown to inhibit VEGF-induced migration and tube formation in endothelial cells. arvojournals.orgnih.gov The exact nature and extent of this compound's modulation of VEGF-mediated processes can be complex and may depend on the specific cellular context and concentration of this compound used. arvojournals.org

Broad Effects on Heparin-Binding Growth Factors (HBGFs)

Beyond its specific effects on bFGF and VEGF, this compound is understood to have broader effects on heparin-binding growth factors (HBGFs). google.comnih.gov Heparin and heparan sulfate (B86663), to which this compound is structurally related as a sulfated polysaccharide, are known to bind to various growth factors, including members of the FGF family, VEGF, heparin-binding epidermal growth factor, and hepatocyte growth factor, forming tight complexes. glycoforum.gr.jp These interactions are crucial for the binding of growth factors to their high-affinity transmembrane receptors and their subsequent biological activities. glycoforum.gr.jp this compound's ability to bind to HBGFs, similar to heparin, suggests a general mechanism of interfering with the availability and activity of these growth factors by competing for binding sites or altering their conformation. nih.govglycoforum.gr.jp

Regulation of Endothelial Cell Biological Activities

The interaction of this compound with growth factors leads to the regulation of several key biological activities of endothelial cells that are essential for angiogenesis, including proliferation and migration. cancer.govarvojournals.orgnih.govgoogle.comwikipedia.orggoogleapis.com

Suppression of Endothelial Cell Proliferation

This compound has been shown to suppress the proliferation of endothelial cells. cancer.govarvojournals.orgnih.govgoogle.comwikipedia.orggoogleapis.com This inhibition is a direct consequence of its interference with the signaling pathways activated by growth factors like bFGF, which are potent mitogens for endothelial cells. cancer.govarvojournals.org By preventing bFGF from binding to its receptors, this compound reduces the downstream signaling that drives cell cycle progression and proliferation. cancer.govnih.gov Studies have demonstrated a dose-dependent inhibition of endothelial cell proliferation by this compound, particularly when proliferation is stimulated by bFGF or a combination of bFGF and VEGF. arvojournals.orgnih.gov

Here is a table summarizing the effect of this compound sodium on choroidal endothelial cell proliferation induced by different stimulants:

StimulantThis compound Sodium IC50 (µg/ml)Effect at Low Doses (<25 µg/ml)Effect at High Doses (125 & 250 µg/ml)
bFGF26.1 nih.govReduced stimulation nih.govInhibited arvojournals.org
bFGF/VEGFNot specifiedReduced stimulation nih.govInhibited arvojournals.org
VEGFNot inhibited arvojournals.orgNot altered nih.govInhibited arvojournals.org
10% FCSNot altered nih.govNot altered nih.govInhibited arvojournals.org
Control (2% FCS)Not affected arvojournals.orgNot specifiedInhibited arvojournals.org

Inhibition of Endothelial Cell Migration

In addition to inhibiting proliferation, this compound also inhibits the migration of endothelial cells. cancer.govnih.govgoogle.comwikipedia.orggoogleapis.com Cell migration is a critical step in angiogenesis, allowing endothelial cells to move and form new blood vessels. wikipedia.org this compound's interference with bFGF binding and potentially VEGF-mediated processes disrupts the signals that promote endothelial cell motility. cancer.govarvojournals.org Research indicates that this compound inhibits bFGF-induced and bFGF/VEGF-induced migration in a dose-dependent manner. arvojournals.orgnih.gov High concentrations of this compound have also been shown to inhibit migration induced by VEGF and fetal calf serum. arvojournals.orgnih.gov

Here is a table summarizing the effect of this compound sodium on choroidal endothelial cell migration induced by different stimulants:

StimulantThis compound Sodium IC50 (µg/ml)Effect at Low Doses (<25 µg/ml)Effect at High Doses (250 µg/ml)
bFGF3.2 nih.govInhibited arvojournals.orgInhibited arvojournals.org
bFGF/VEGFNot specifiedInhibited arvojournals.orgInhibited arvojournals.org
VEGFNot inhibited arvojournals.orgNot affected nih.govInhibited arvojournals.org
10% FCSNot affected nih.govNot affected nih.govInhibited arvojournals.org
ControlUninhibited arvojournals.orgUninhibited arvojournals.orgInhibited arvojournals.org

Furthermore, this compound sodium has been suggested to have another possible mechanism for its antiangiogenic effect by suppressing periendothelial matrix-degrading activities related to urokinase-type plasminogen activator (uPA) and matrix metalloprotease 1 (MMP-1). nih.govkarger.compatsnap.com This effect was observed even in the presence of an anti-bFGF antibody, suggesting it is a mechanism distinct from its interference with bFGF binding. nih.govkarger.com

Disruption of Endothelial Cell Tube Formation

In vitro studies have demonstrated that this compound sodium significantly inhibits the angiogenic activity of endothelial cells. Using retinal vascular endothelial cells (RECs), this compound sodium markedly inhibited in vitro angiogenic activity. guidetopharmacology.orgciteab.comresearchgate.net Studies employing bovine choroidal endothelial cells (CECs) further investigated this effect, examining the impact of this compound sodium on tube formation in a type I collagen gel, a common in vitro model for angiogenesis. springermedizin.denih.govidrblab.net

These studies showed that angiogenic stimulants such as basic fibroblast growth factor (bFGF), vascular endothelial growth factor (VEGF), a combination of bFGF and VEGF, and fetal calf serum (FCS) induced tube formation by CECs. springermedizin.denih.govidrblab.net this compound sodium effectively inhibited the stimulation of tube formation induced by bFGF and the combination of bFGF and VEGF. springermedizin.denih.govidrblab.net The half-maximal inhibitory concentration (IC50) for this compound sodium's effect on bFGF-stimulated tube formation was determined to be 18.2 µg/ml. springermedizin.denih.govidrblab.net While low doses of this compound sodium (< 25 µg/ml) did not significantly alter tube formation stimulated by VEGF alone or 10% FCS, higher doses (125 and 250 µg/ml) did inhibit 10% FCS-induced tube formation. springermedizin.denih.govidrblab.net This suggests a more pronounced inhibitory effect of this compound sodium on bFGF-mediated tube formation compared to that induced by VEGF or serum alone. springermedizin.denih.govidrblab.net

Influence on Pericellular Proteolytic Systems

The formation of new blood vessels involves the degradation of the extracellular matrix by proteolytic enzymes, allowing endothelial cells to migrate and invade surrounding tissues. This compound sodium has been shown to influence the activity of key enzymes within these pericellular proteolytic systems. guidetopharmacology.orgciteab.comresearchgate.net

Downregulation of Urokinase-type Plasminogen Activator (uPA) Activity

Studies investigating the mechanism of this compound sodium's antiangiogenic effect have indicated its influence on urokinase-type plasminogen activator (uPA). guidetopharmacology.orgciteab.comresearchgate.net uPA is a serine protease that plays a significant role in extracellular matrix remodeling by converting plasminogen to plasmin, a broad-spectrum protease. Research using retinal vascular endothelial cells (RECs) demonstrated that this compound sodium decreased the cell-associated urokinase-type plasminogen activator (uPA) activity. guidetopharmacology.orgciteab.comresearchgate.net This reduction in uPA activity is suggested as one of the possible mechanisms contributing to the antiangiogenic effect of this compound sodium, alongside its reported prevention of bFGF binding. guidetopharmacology.orgciteab.comresearchgate.net

Modulation of Matrix Metalloproteinase (MMP) Activity, specifically MMP-1 and MMP-9

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are involved in various aspects of angiogenesis, including endothelial cell migration and invasion. Investigations into this compound sodium's effects on pericellular proteolytic systems have included the examination of MMP activity. guidetopharmacology.orgciteab.comresearchgate.net

Specifically, studies using retinal vascular endothelial cells (RECs) found that this compound sodium decreased the activity of matrix metalloproteinase-1 (MMP-1). guidetopharmacology.orgciteab.comresearchgate.net MMP-1 is an interstitial collagenase involved in the initial breakdown of collagen. The suppression of MMP-1 activity by this compound sodium is suggested as another potential mechanism contributing to its antiangiogenic effects by reducing the ability of endothelial cells to degrade the surrounding matrix. guidetopharmacology.orgciteab.comresearchgate.net

This compound is a sulfated polysaccharide derived from Arthrobacter species. arvojournals.orgvirginiacancerspecialists.com It has been investigated for its potential antiangiogenic properties, primarily through its interactions with endothelial cells and related signaling pathways. virginiacancerspecialists.compatsnap.com

Cellular and Molecular Targets of Tecogalan S Action

Specific Endothelial Cell Populations

Endothelial cells, which form the lining of blood vessels, are primary targets of tecogalan's action. Studies have focused on its effects on endothelial cells from different vascular beds, particularly those involved in ocular neovascularization. arvojournals.orgnih.govarvojournals.orgnih.gov

Retinal Endothelial Cells (RECs)

This compound sodium has been shown to markedly inhibit the in vitro angiogenic activity of retinal vascular endothelial cells (RECs). nih.govkarger.com While its effect on REC proliferation was reported as small, this compound apparently decreased the cell-associated activity of urokinase-type plasminogen activator (uPA) and matrix metalloprotease 1 (MMP-1) in these cells, even in the presence of anti-bFGF IgG. patsnap.comnih.govkarger.com This suggests that the suppression of periendothelial matrix-degrading activities related to uPA and MMP-1 is a potential mechanism for this compound's antiangiogenic effect on RECs, in addition to its previously reported prevention of bFGF binding to RECs. patsnap.comkarger.com

Choroidal Endothelial Cells (CECs)

Studies using bovine choroidal endothelial cells (CECs) have demonstrated that this compound sodium inhibits key components of in vitro angiogenesis, including proliferation, migration, and tube formation, particularly when stimulated by basic fibroblast growth factor (bFGF) and a combination of bFGF and vascular endothelial growth factor (VEGF). arvojournals.orgnih.govarvojournals.org

This compound sodium reduced bFGF- and bFGF/VEGF-induced CEC proliferation. arvojournals.orgnih.gov The IC50 for bFGF-induced proliferation was reported as 26.1 µg/ml. arvojournals.orgnih.gov While low doses (< 25 µg/ml) did not alter VEGF or 10% fetal calf serum (FCS)-induced proliferation, high doses inhibited 10% FCS-induced proliferation. arvojournals.orgnih.gov

Chemotaxis of CECs stimulated by bFGF alone and by bFGF/VEGF was inhibited by this compound sodium, with an IC50 for bFGF of 3.2 µg/ml. arvojournals.orgnih.govarvojournals.org High doses also inhibited VEGF- or 10% FCS-induced migration. arvojournals.orgnih.govarvojournals.org

Tube formation stimulated by bFGF and bFGF/VEGF was inhibited by this compound sodium, with an IC50 for bFGF of 18.2 µg/ml. arvojournals.orgnih.govarvojournals.org High doses (125 and 250 µg/ml) also inhibited 10% FCS-induced tube formation. arvojournals.orgnih.govarvojournals.org

These findings indicate that this compound sodium inhibits the stimulatory effects of bFGF and bFGF/VEGF on CEC proliferation, migration, and tube formation in vitro. arvojournals.orgnih.govarvojournals.org

General Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells)

This compound sodium has also been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. arvojournals.org HUVECs are frequently used as a general model system for studying angiogenesis mechanisms. nih.gov Studies have indicated that this compound inhibits endothelial cell migration and tube formation induced by VEGF in HUVECs, although it may not have a significant effect on cell proliferation in the absence of angiogenic growth factors. ifremer.frresearchgate.net

Receptor-Ligand Interactions and Signaling Pathways

The antiangiogenic effects of this compound are closely linked to its interactions with growth factors and their receptors, particularly those involved in the fibroblast growth factor pathway.

Fibroblast Growth Factor Receptors (FGFRs)

A key mechanism of action for this compound is its ability to bind to basic fibroblast growth factor (bFGF), thereby preventing bFGF from binding to its receptors (FGFRs). virginiacancerspecialists.comiiarjournals.org This disruption of receptor binding leads to the inhibition of bFGF-stimulated endothelial cell growth, proliferation, and migration. virginiacancerspecialists.com FGFs stimulate cellular activities by activating transmembrane tyrosine kinases and their associated intracellular signaling pathways, including the PI3K, MAPK, and phospholipase Cγ (PLCγ) pathways. nih.govfrontiersin.org The interaction of FGF-2 with cell surface heparan sulfate (B86663) (HS), a low-affinity receptor, is required for the conformational change and subsequent binding of FGF-2 to its high-affinity receptor tyrosine kinase (FGFR). iiarjournals.org this compound, as a sulfated polysaccharide, is able to bind FGF-2 and block its binding with HS, thereby inhibiting cell proliferation. iiarjournals.org

Potential Crosstalk with Other Angiogenic Signaling Pathways

While the primary mechanism involves bFGF and FGFRs, there is evidence suggesting potential crosstalk or influence on other angiogenic signaling pathways. The observation that high doses of this compound can inhibit VEGF-induced migration and tube formation in CECs, although less effectively than bFGF-induced effects, suggests a possible interaction or downstream effect on the VEGF pathway or other pathways involved in these processes. arvojournals.orgnih.govarvojournals.org Additionally, the inhibition of uPA and MMP-1 activity in RECs by this compound points to an impact on matrix remodeling, a critical step in angiogenesis that can be influenced by various signaling cascades. patsnap.comnih.govkarger.com Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors and involves the interplay of multiple signaling pathways beyond just FGF and VEGF, including those involving integrins and matrix-degrading enzymes. creative-diagnostics.comwikipedia.org The exact nature and extent of this compound's interaction with these other pathways warrant further investigation.

Data Tables

Endothelial Cell TypeAngiogenic StimulantAngiogenic Process InhibitedThis compound IC50 (µg/ml)Reference
Choroidal Endothelial Cells (CECs)bFGFProliferation26.1 arvojournals.orgnih.gov
Choroidal Endothelial Cells (CECs)bFGF/VEGFProliferationNot specified arvojournals.orgnih.gov
Choroidal Endothelial Cells (CECs)bFGFMigration3.2 arvojournals.orgnih.govarvojournals.org
Choroidal Endothelial Cells (CECs)bFGF/VEGFMigrationNot specified arvojournals.orgnih.govarvojournals.org
Choroidal Endothelial Cells (CECs)bFGFTube Formation18.2 arvojournals.orgnih.govarvojournals.org
Choroidal Endothelial Cells (CECs)bFGF/VEGFTube FormationNot specified arvojournals.orgnih.govarvojournals.org
Endothelial Cell TypeThis compound EffectAssociated MechanismReference
Retinal Endothelial Cells (RECs)Inhibits in vitro angiogenic activityDecreased uPA and MMP-1 activity patsnap.comnih.govkarger.com
Retinal Endothelial Cells (RECs)Small inhibition of proliferationPrevention of bFGF REC binding patsnap.comnih.govkarger.com
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits proliferation (reported)Not specified arvojournals.org
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits migration (VEGF-induced)Not specified ifremer.frresearchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits tube formation (VEGF-induced)Not specified ifremer.frresearchgate.net

Preclinical Efficacy Studies of Tecogalan in Disease Models

In Vitro Angiogenesis Assays and Functional Readouts

The anti-angiogenic potential of tecogalan has been assessed through a series of in vitro assays designed to model different stages of the angiogenic cascade. These studies have primarily utilized cultured endothelial cells, the primary cell type involved in blood vessel formation.

Proliferation and DNA Synthesis Assays

The effect of this compound on the proliferation of endothelial cells has been a key area of investigation. In studies using bovine choroidal endothelial cells (CECs), this compound sodium demonstrated a significant inhibitory effect on proliferation stimulated by basic fibroblast growth factor (bFGF), a potent pro-angiogenic molecule. nih.gov The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound's effect on bFGF-stimulated proliferation.

In contrast, at lower concentrations, this compound sodium did not significantly alter the proliferation of CECs stimulated by vascular endothelial growth factor (VEGF) or 10% fetal calf serum (FCS). nih.gov However, at higher concentrations, an inhibitory effect on FCS-induced proliferation was observed. nih.gov

Inhibitory Effect of this compound on Endothelial Cell Proliferation
Angiogenic StimulantCell TypeThis compound EffectIC50 Value
bFGFBovine Choroidal Endothelial CellsInhibition26.1 µg/mL nih.gov
VEGFBovine Choroidal Endothelial CellsNo significant inhibition at low doses nih.govNot Applicable
10% FCSBovine Choroidal Endothelial CellsInhibition at high doses (125 and 250 µg/mL) nih.govNot Determined

While direct cell counting has been the primary method for assessing proliferation, specific data from DNA synthesis assays, which measure the incorporation of labeled nucleotides into newly synthesized DNA, are not extensively detailed in the available literature for this compound. However, studies on retinal vascular endothelial cells (RECs) have noted that while this compound markedly inhibits in vitro angiogenic activity, the direct inhibition of cell growth is small. nih.gov

Migration and Chemotaxis Assays

Endothelial cell migration is a crucial step in the formation of new blood vessels. The ability of this compound to inhibit this process has been evaluated using chemotaxis assays, where the directed movement of cells towards a chemical stimulus is measured.

In bovine choroidal endothelial cells, this compound sodium was found to be a potent inhibitor of migration stimulated by bFGF, with a significantly lower IC50 value compared to its effect on proliferation. nih.gov This suggests that this compound is more effective at preventing the migration of endothelial cells than at inhibiting their division. The stimulatory effect of a combination of bFGF and VEGF on chemotaxis was also inhibited by this compound. nih.gov

Similar to its effect on proliferation, this compound at low doses did not inhibit migration stimulated by VEGF or 10% FCS alone. However, at higher concentrations, it did show an inhibitory effect on FCS-induced migration. nih.gov

Inhibitory Effect of this compound on Endothelial Cell Migration (Chemotaxis)
Angiogenic StimulantCell TypeThis compound EffectIC50 Value
bFGFBovine Choroidal Endothelial CellsInhibition3.2 µg/mL nih.gov
bFGF/VEGFBovine Choroidal Endothelial CellsInhibition nih.govNot Determined
VEGFBovine Choroidal Endothelial CellsNo significant inhibition at low doses nih.govNot Applicable
10% FCSBovine Choroidal Endothelial CellsInhibition at high doses (125 and 250 µg/mL) nih.govNot Determined

Tube Formation and Capillary-like Structure Assays

The final step in angiogenesis is the organization of endothelial cells into three-dimensional, capillary-like structures. Tube formation assays are used to model this process in vitro.

This compound sodium has demonstrated a significant ability to inhibit the formation of these tube-like structures. In bovine choroidal endothelial cells, this compound inhibited tube formation stimulated by bFGF and a combination of bFGF and VEGF. nih.gov The IC50 for the inhibition of bFGF-stimulated tube formation was also determined. nih.gov

Consistent with its effects on proliferation and migration, high doses of this compound were required to inhibit tube formation induced by 10% FCS. nih.gov

Inhibitory Effect of this compound on Endothelial Cell Tube Formation
Angiogenic StimulantCell TypeThis compound EffectIC50 Value
bFGFBovine Choroidal Endothelial CellsInhibition18.2 µg/mL nih.gov
bFGF/VEGFBovine Choroidal Endothelial CellsInhibition nih.govNot Determined
10% FCSBovine Choroidal Endothelial CellsInhibition at high doses (125 and 250 µg/mL) nih.govNot Determined

In Vivo Animal Models of Pathological Angiogenesis

To complement the in vitro findings, the anti-angiogenic efficacy of this compound has been evaluated in animal models of pathological angiogenesis, with a particular focus on ocular conditions.

Ocular Neovascularization Models

Corneal neovascularization, the growth of new blood vessels into the normally avascular cornea, is a significant cause of vision loss. The anti-angiogenic effect of this compound sodium has been investigated in a rabbit model of bFGF-induced corneal neovascularization.

Corneal Neovascularization Models

This compound sodium has been evaluated for its anti-angiogenic properties in the context of corneal neovascularization, a condition that can significantly impair vision. Preclinical studies have utilized rabbit models to investigate the inhibitory effects of this compound on the formation of new blood vessels in the cornea induced by basic fibroblast growth factor (bFGF), a potent angiogenic stimulant.

In a key study, the administration of this compound sodium demonstrated a dose-dependent inhibition of bFGF-induced corneal neovascularization. nih.govkarger.com While specific quantitative measurements of vessel length or the total area of neovascularization are not detailed in available literature, the inhibitory effects were qualitatively described as "mild" at lower doses and "marked" at higher doses. karger.com This suggests a direct correlation between the concentration of this compound and its efficacy in halting the progression of corneal neovascularization.

Table 1: Efficacy of this compound in a Rabbit Model of bFGF-Induced Corneal Neovascularization

This compound Sodium Dose Observed Inhibition of Neovascularization
100 ng Mild

Data derived from qualitative descriptions in preclinical studies.

Retinal Neovascularization Models

The potential of this compound to inhibit retinal neovascularization, a hallmark of several blinding eye diseases, has been explored through in vitro studies using retinal and choroidal endothelial cells. These studies provide insights into the cellular mechanisms by which this compound may exert its anti-angiogenic effects.

Table 2: In Vitro Efficacy of this compound on bFGF-Stimulated Choroidal Endothelial Cells

Angiogenic Process IC50 of this compound Sodium
Proliferation 26.1 µg/mL
Chemotaxis (Migration) 3.2 µg/mL

These in vitro findings suggest that this compound can effectively counteract the pro-angiogenic signals of bFGF on the cellular components of the retinal vasculature. However, to date, no in vivo preclinical studies in animal models of retinal neovascularization have been identified in the reviewed scientific literature.

Tumor Angiogenesis Models

The role of angiogenesis in tumor growth and metastasis has led to the investigation of anti-angiogenic agents like this compound in various cancer models. The following sections summarize the available preclinical data on the efficacy of this compound in xenograft models of breast cancer, bladder tumors, and Kaposi's sarcoma.

Breast Cancer Xenograft Models

Despite the critical role of angiogenesis in the progression of breast cancer, a comprehensive review of the scientific literature did not yield any preclinical studies that have specifically evaluated the efficacy of this compound in breast cancer xenograft models. Therefore, there is no available data to report on its potential anti-angiogenic or anti-tumor effects in this context.

Bladder Tumor Xenograft Models

The anti-angiogenic potential of this compound has been investigated in a preclinical model of bladder cancer. In a study utilizing nude mice injected with the human bladder cancer cell line 639V, which forms bFGF-expressing papillary superficial tumors, this compound was administered to assess its effect on tumor growth.

The results of this study indicated that this compound had no effect on the growth of 639V bladder tumors. This finding suggests that, at least in this specific preclinical model, the inhibition of bFGF by this compound was not sufficient to impede tumor progression.

Table 3: Efficacy of this compound in a Bladder Tumor Xenograft Model

Cell Line Tumor Type This compound Efficacy
Kaposi's Sarcoma Xenograft Models

Advanced Methodologies in Tecogalan Research

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are foundational for exploring how tecogalan impacts cellular functions and gene expression. These methods provide critical insights into the molecular pathways modulated by the compound.

Gene Expression Analysis (e.g., Northern Blot)

Gene expression analysis, exemplified by techniques like Northern blotting, is a method used to detect and quantify specific messenger RNA (mRNA) molecules within a sample, thereby indicating the activity of particular genes thermofisher.comyoutube.comnumberanalytics.com. In the context of this compound research, Northern blot analysis has been utilized to examine its effects on the expression of genes pertinent to processes such as angiogenesis.

For instance, studies have employed Northern blot technique to analyze the impact of this compound on collagenase gene expression in retinal capillary endothelial cells (RECs). These studies demonstrated that this compound effectively suppressed the expression of collagenase gene when induced by type I collagen. researchgate.net

The Northern blot procedure typically involves separating RNA samples based on size using gel electrophoresis, transferring the separated RNA onto a solid membrane support, and then hybridizing the membrane with a labeled probe that is complementary to the target mRNA sequence thermofisher.comyoutube.com. The resulting signal intensity is indicative of the abundance of the target mRNA, allowing for quantitative or semi-quantitative assessment of gene expression levels thermofisher.comnumberanalytics.com.

Protein Expression and Localization Analysis (e.g., Immunohistochemistry)

Analysis of protein expression and localization is vital for understanding the functional outcomes of altered gene expression and how a compound influences cellular processes at the protein level. Immunohistochemistry (IHC) is a widely used technique for this purpose, employing antibodies to detect and visualize specific proteins within tissue samples, thereby revealing their abundance and spatial distribution fortislife.comproteinatlas.orgcellsignal.com.

While the provided search results include mention of immunohistochemical staining in the context of analyzing the expression levels of VEGF, b-FGF, and cyclin D1 in tumor tissues, the direct application of IHC specifically to investigate this compound's effect on protein expression or localization is not explicitly detailed in these snippets researchgate.net. Nevertheless, IHC is a standard and relevant technique in research areas such as angiogenesis and tumor biology, where this compound has been studied researchgate.netnih.govarvojournals.orgpatsnap.com. It is reasonable to infer that IHC would be a valuable method to assess how this compound influences the protein levels and cellular localization of targets involved in its proposed mechanisms, such as growth factors or enzymes that modify the extracellular matrix. IHC offers both qualitative and quantitative assessment of protein presence within the morphological context of the tissue fortislife.comnih.govnih.gov.

Receptor Binding and Ligand Affinity Assays

Receptor binding and ligand affinity assays are fundamental techniques for characterizing the interaction between a compound and its potential binding partners, such as cell surface receptors giffordbioscience.comcreative-biolabs.comyoutube.com. These assays provide quantitative data on the strength and specificity of the binding interaction. A proposed mechanism for this compound's anti-angiogenic effect is the inhibition of basic fibroblast growth factor (bFGF) binding to its cellular receptors researchgate.netnih.gov.

Research on this compound sodium has investigated its effects on cultured choroidal endothelial cells (CECs) stimulated by various angiogenic factors, including bFGF and vascular endothelial growth factor (VEGF) arvojournals.org. The search results indicate that this compound sodium is reported to prevent bFGF binding to endothelial cells, in addition to inhibiting bFGF-induced cellular activities like proliferation, migration, and tube formation researchgate.netarvojournals.org. This strongly suggests that receptor binding or ligand affinity assays have been employed to directly measure the interaction between this compound and bFGF receptors or to evaluate this compound's ability to compete with bFGF for binding sites.

Common methodologies for conducting receptor binding and ligand affinity assays include radioligand binding assays, which measure the binding of a labeled ligand to receptors, and competition binding assays, which determine the affinity of an unlabeled compound by its capacity to displace a labeled ligand from its binding site giffordbioscience.comnih.govrevvity.com. These assays can yield important parameters such as the equilibrium dissociation constant (Kd), which reflects binding affinity, and Bmax, which represents the maximum number of binding sites giffordbioscience.comnih.govrevvity.com.

Computational and In Silico Approaches to Molecular Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, are increasingly important tools in drug discovery and the study of molecular mechanisms. These in silico approaches enable the modeling and prediction of interactions between molecules at an atomic level.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the optimal binding orientation (or pose) of a ligand within the binding site of a target protein or enzyme bhu.ac.inresearchgate.net. This method estimates the binding affinity between the two molecules and helps in identifying potential interaction sites and key molecular contacts, such as hydrogen bonds and hydrophobic interactions bhu.ac.inresearchgate.net.

While the provided search results mention molecular docking in the context of studies involving other compounds like chitosan-curcumin nanoparticles or potential inhibitors of beta-lactamase and MAPKERK, a direct application of molecular docking simulations specifically for this compound is not detailed in these snippets researchgate.netscispace.comfrontiersin.org. However, considering this compound's proposed interaction with bFGF receptors, molecular docking could serve as a valuable computational tool to model how this compound might bind to the receptor or interfere with the binding of bFGF. This would typically involve utilizing the 3D structures of this compound and the target receptor and employing docking software to predict their interaction geometry and binding energy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that build upon molecular docking by simulating the time-dependent behavior of a molecular system weber.edunih.govmpg.de. MD simulations offer insights into the dynamic properties of molecules, the stability of binding complexes, and the fluctuations of molecular interactions within a simulated environment, which often includes solvent and ions frontiersin.orgnih.govmpg.de. This technique involves numerically solving Newton's equations of motion for each atom in the system over a defined period, typically ranging from nanoseconds to microseconds mpg.deglycoforum.gr.jp.

Similar to molecular docking, the provided search results mention molecular dynamics simulations in the context of other research areas, such as studying protein domains or the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor nih.govgoogleapis.com. There is no explicit mention of MD simulations being applied directly to this compound in these specific snippets. However, if molecular docking were used to propose a plausible binding mode for this compound with a target receptor, MD simulations would be a logical subsequent step to evaluate the stability of the predicted complex over time and to explore any conformational changes that might occur upon binding frontiersin.org. MD simulations can provide detailed information about the atomic movements and changes in interactions, which are often challenging to capture experimentally glycoforum.gr.jp.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors and structural features. QSAR studies are considered an essential tool in drug discovery and medicinal chemistry, guiding lead compound optimization and the design of novel candidates creative-biostructure.comamazon.commdpi.com.

In the context of this compound, QSAR studies have been referenced in the literature scispace.com. While specific detailed findings of QSAR models developed solely for this compound are not extensively detailed in the immediate search results, this compound has been mentioned in the context of QSAR studies alongside other compounds like PPS scispace.com. QSAR modeling typically involves several key steps: selection of chemical compounds with known activities, assessment of their biological activity, calculation of molecular descriptors (numerical representations of structural and physicochemical features), data matrix setup and partitioning, feature selection, and model building using chemometric methods or machine learning algorithms creative-biostructure.commdpi.com. The resulting models, often expressed as mathematical equations, correlate the calculated descriptors with the observed biological activities amazon.com.

QSAR models can employ various approaches, including 2D, 3D, and even higher-dimensional methods like 4D, 5D, and 6D-QSAR, with techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being widely utilized in 3D-QSAR creative-biostructure.comfrontiersin.org. The predictive capability and robustness of QSAR models are assessed using statistical parameters such as R², Q², and F values frontiersin.orgresearchcommons.org.

While the specific parameters and models derived for this compound in isolation are not detailed in the provided information, the mention of this compound within the context of QSAR studies indicates that this methodology has been considered or applied in research involving this compound, likely to understand how structural variations (if studied in a series of related compounds including this compound) might influence its activity scispace.comgoogleapis.com.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are crucial for understanding the interactions of small molecules like this compound with biological targets, such as proteins or nucleic acids, at a molecular level. These methods provide insights into binding events, conformational changes, and the dynamics of molecular recognition.

Fluorescence Resonance Energy Transfer (FRET) for Protein-Small Molecule Interactions

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor fluorophore to a nearby acceptor chromophore through long-range dipole-dipole interactions evidentscientific.com. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring within several nanometers, making it a valuable technique for measuring molecular proximity and detecting interactions evidentscientific.comnih.gov.

FRET is widely applied in biological investigations to study interactions between biomolecules, such as protein-protein interactions, or the interaction between a protein and a small molecule evidentscientific.comnih.govnih.gov. By labeling the molecules of interest with appropriate donor and acceptor fluorophores, FRET efficiency can be measured, providing information about whether the molecules are in close proximity and thus likely interacting evidentscientific.com. Changes in FRET signal can indicate binding events, conformational changes upon binding, or the dissociation of molecular complexes nih.gov.

This compound has been mentioned in the context of FRET-based assays, particularly in patent literature discussing methods for identifying small molecules that modulate biological processes, such as premature translation termination google.comgoogle.comgoogle.com. These references suggest that FRET could be employed in screening or characterization assays to detect the binding of this compound (or related compounds) to a labeled biological target, such as RNA google.com. In such an assay, a change in FRET signal upon the addition of this compound would indicate an interaction between this compound and the labeled target molecule.

While specific detailed FRET data demonstrating the interaction of this compound with a particular protein or nucleic acid target are not provided in the search results, the inclusion of this compound in lists of compounds that could be screened using FRET-based methods highlights the potential applicability of this technique in this compound research to probe its molecular interactions google.comgoogle.comgoogle.com.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) Spectroscopy for Molecular Interactions

Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) spectroscopy is a powerful vibrational spectroscopic technique that allows for the direct analysis of solid or liquid samples with minimal preparation wikipedia.orgmt.com. It utilizes an evanescent wave that penetrates a short distance into the sample, providing information about the molecular vibrations and functional groups present wikipedia.orgmt.com. ATR-FT-IR is widely used to identify chemical compounds, study molecular structures, and investigate intermolecular interactions mt.commdpi.comspectroscopyonline.com.

In the context of molecular interactions, ATR-FT-IR can provide insights into how a molecule like this compound might interact with other components in a system, such as proteins, lipids, or other biomolecules. Changes in the position, intensity, or shape of characteristic absorption bands in the ATR-FT-IR spectrum can indicate alterations in molecular conformation, hydrogen bonding, or other intermolecular forces upon interaction mdpi.comresearchgate.net. For example, changes in the amide I and amide II bands of proteins can reveal changes in protein secondary structure upon binding to a ligand researchgate.net.

While the search results discuss the general principles and applications of ATR-FT-IR for studying molecular interactions in various systems, including nanocarrier/active agent and membrane model/active component interactions, specific studies detailing the application of ATR-FT-IR to characterize the direct molecular interactions of this compound are not explicitly provided spectroscopyonline.comttk.hu. However, given its capability to probe molecular interactions in solid and liquid states with minimal sample preparation, ATR-FT-IR could be a valuable tool in this compound research to investigate its interactions with relevant biological or pharmaceutical components, such as its potential interactions within formulations or with biological membranes mt.comresearchgate.net. The technique's ability to provide label-free and non-destructive characterization makes it suitable for studying the distribution of components and intermolecular interactions within a sample wikipedia.orgmdpi.com.

Theoretical Frameworks and Future Research Perspectives for Tecogalan

Conceptual Models of Angiogenesis Inhibition by Natural Products

Natural products represent a diverse source of compounds with potential therapeutic activities, including the inhibition of angiogenesis frontiersin.orgdesertking.comnih.gov. Conceptual models of how these agents function often involve targeting key steps in the angiogenic cascade, such as the proliferation, migration, and tube formation of endothelial cells, as well as modulating the balance between pro-angiogenic and anti-angiogenic factors nih.gove-century.uscancer.gov. Many natural anti-angiogenic compounds exert their effects by interfering with growth factor signaling pathways, particularly those involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are critical drivers of angiogenesis frontiersin.orgdesertking.comfrontiersin.orgarvojournals.org.

Beyond directly inhibiting growth factor activity, natural products can also influence angiogenesis by affecting the extracellular matrix (ECM) remodeling, a process essential for endothelial cell migration and invasion nih.gov. Enzymes like matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) play crucial roles in degrading the ECM, and their inhibition can impede angiogenesis nih.govfrontiersin.org. Conceptual models also consider the potential of natural products to induce apoptosis in endothelial cells or modulate the tumor microenvironment to create a less favorable setting for neovascularization e-century.uscancer.govendocrine.org.

Role of Sulfated Polysaccharides in Growth Factor Biology and Heparan Sulfate (B86663) Mimicry

Sulfated polysaccharides, like tecogalan, are known to interact with a variety of proteins, including growth factors, and can mimic the biological functions of heparan sulfate (HS) researchgate.netcore.ac.ukresearchgate.netrsc.org. HS is a glycosaminoglycan found on cell surfaces and in the ECM, playing a critical role in regulating the activity and signaling of numerous growth factors, such as bFGF and VEGF core.ac.ukcsic.es. HS facilitates the binding of growth factors to their receptors and can also create a reservoir of growth factors in the ECM core.ac.ukcsic.es.

Sulfated polysaccharides can interfere with these interactions through several mechanisms. They can bind to growth factors, potentially sequestering them and preventing their binding to cellular receptors researchgate.netcore.ac.uk. This sequestration can reduce the effective concentration of growth factors available to stimulate endothelial cells, thereby inhibiting angiogenesis core.ac.uk. Additionally, sulfated polysaccharides can compete with endogenous HS for growth factor binding sites or directly interact with growth factor receptors, modulating downstream signaling pathways rsc.org. The specific structure and sulfation pattern of a sulfated polysaccharide can significantly influence its binding affinity and biological activity, highlighting the importance of these features in their HS-mimetic properties researchgate.netcore.ac.ukcsic.es.

In the case of this compound, its anti-angiogenic effect has been linked, in part, to the prevention of bFGF binding to retinal endothelial cells nih.govkarger.com. This aligns with the conceptual model of sulfated polysaccharides acting as HS mimics to interfere with growth factor-receptor interactions core.ac.ukrsc.org.

Comparative Analysis of this compound with Other Anti-Angiogenic Agents

This compound is one among a diverse group of agents investigated for their anti-angiogenic properties, including other natural products and synthetic compounds e-century.uscancer.govfrontiersin.orgarvojournals.orgnih.govoncology-central.com. Comparing this compound to other anti-angiogenic agents involves examining their mechanisms of action, target specificity, and preclinical findings.

Many currently approved anti-angiogenic therapies primarily target the VEGF pathway, either by blocking VEGF itself or its receptors cancer.govresearchgate.netfrontiersin.org. Examples include monoclonal antibodies like bevacizumab and tyrosine kinase inhibitors (TKIs) cancer.govresearchgate.netfrontiersin.org. Other agents may target different pathways or molecules involved in angiogenesis, such as other growth factors, their receptors, or enzymes involved in ECM remodeling nih.govendocrine.org.

This compound's reported mechanisms, including the inhibition of bFGF binding and the reduction of uPA and MMP-1 activities, suggest a multi-modal approach to angiogenesis inhibition, potentially offering advantages over agents targeting a single pathway nih.govarvojournals.orgkarger.com. For instance, while some agents focus solely on VEGF, this compound's impact on bFGF and proteolytic enzymes indicates a broader potential to disrupt the angiogenic process at different stages nih.govarvojournals.org.

Another sulfated polysaccharide, pentosan polysulfate (PPS), has also been shown to inhibit heparin-binding growth factors and tumor growth in preclinical models, exhibiting similar effects to this compound in inhibiting FGF-dependent cell growth researchgate.net. This suggests that the anti-angiogenic activity observed with this compound may be a characteristic shared among certain sulfated polysaccharides that act as HS mimics researchgate.net.

Comparative studies in preclinical models are crucial for evaluating the relative efficacy and mechanisms of this compound against other anti-angiogenic agents nih.gov. For example, studies comparing the effects of different anti-angiogenic drugs on endothelial cell function and tumor growth in vitro and in vivo can provide insights into their comparative potencies and mechanisms nih.gov.

Table 1: Comparison of this compound and Other Anti-Angiogenic Agents (Based on available information)

AgentClassPrimary Proposed Mechanism(s)Target(s)
This compoundBacterial PolysaccharideInhibits bFGF binding, reduces uPA and MMP-1 activity nih.govarvojournals.orgkarger.combFGF, uPA, MMP-1 nih.govarvojournals.orgkarger.com
BevacizumabMonoclonal AntibodyBinds to VEGF-A, preventing receptor binding cancer.govfrontiersin.orgVEGF-A cancer.govfrontiersin.org
SunitinibTyrosine Kinase InhibitorInhibits multiple receptor tyrosine kinases researchgate.netVEGFRs, PDGFRs, KIT, FLT3, etc. researchgate.net
Pentosan PolysulfateSulfated PolysaccharideInhibits heparin-binding growth factors researchgate.netHeparin-binding growth factors (e.g., FGF-2) researchgate.net
ThalidomideImmunomodulatory DrugInhibits VEGFA and PD-L1 expression frontiersin.orgVEGFA, PD-L1 frontiersin.org

Emerging Research Directions in Preclinical Development

Future preclinical research on this compound is poised to explore several key directions to fully understand its potential and optimize its therapeutic application.

Identification of Novel Molecular Targets and Upstream Signaling Pathways

While this compound has been shown to affect bFGF binding and proteolytic enzyme activity, the exact mechanisms are still being elucidated nih.govkarger.com. Emerging research should focus on identifying additional novel molecular targets and the upstream signaling pathways that are modulated by this compound googleapis.com. This could involve comprehensive molecular profiling studies to determine how this compound affects gene and protein expression in endothelial cells and other relevant cell types involved in angiogenesis. Understanding the upstream signaling events that lead to the observed inhibition of bFGF binding or reduced enzyme activity will provide a more complete picture of this compound's mechanism of action. Techniques such as phosphoproteomics or kinome screening could help identify key signaling nodes affected by this compound treatment.

Development and Refinement of Advanced Preclinical Models

The predictive value of preclinical research heavily relies on the sophistication and relevance of the models used nih.govtno.nl. Future preclinical development of this compound should involve the development and refinement of advanced preclinical models that better recapitulate the complexity of human diseases where angiogenesis plays a critical role tno.nlfrontiersin.orgjustia.comfrontiersin.org. This includes utilizing more complex in vitro models, such as 3D cell cultures or microfluidic systems that mimic the tumor microenvironment, as well as more physiologically relevant in vivo models tno.nlfrontiersin.orgjustia.comfrontiersin.org. Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunocompromised mice, can provide a more accurate representation of tumor heterogeneity and the tumor microenvironment than traditional cancer cell line xenografts tno.nl. Utilizing advanced imaging techniques in these models can also provide valuable data on the effects of this compound on vascular density and function in real-time tno.nl. Furthermore, developing models specific to different types of neovascularization (e.g., tumor angiogenesis, ocular neovascularization) will be crucial for evaluating this compound's potential in various indications arvojournals.orgthescipub.com.

Table 2: Examples of Advanced Preclinical Models for Angiogenesis Research

Model TypeDescriptionRelevance to Angiogenesis Research
3D Cell Culture ModelsCells grown in a three-dimensional matrix, mimicking tissue structure tno.nlAllows for assessment of tube formation and cell-matrix interactions.
Microfluidic SystemsDevices simulating microvascular networks and blood flow tno.nlEnables study of endothelial cell behavior in a dynamic environment.
Patient-Derived Xenografts (PDX)Human tumor tissue implanted in immunocompromised mice tno.nlBetter reflects tumor heterogeneity and microenvironment.
Chick Embryo Chorioallantoic Membrane (CAM) AssayIn vivo model for studying blood vessel development endocrine.orgUseful for rapid screening of anti-angiogenic agents.
Corneal Neovascularization ModelsInducing neovascularization in the cornea of animals endocrine.orgthescipub.comSpecific model for studying ocular angiogenesis.

Application of Computational Drug Design and Optimization Strategies

Computational drug design (CDD) and optimization strategies employ theoretical methods and computational techniques to study molecular systems with the goal of identifying and refining potential drug candidates. researchgate.netmonash.edu These approaches are increasingly integrated into the drug discovery process, shifting from traditional trial-and-error methods to more intelligent design. drugdiscoverynews.com

For a complex compound like this compound, which is described as a polysaccharide-peptidoglycan complex um.edu.mo, computational approaches could potentially be applied in several ways, although the complexity of such a molecule presents unique challenges compared to small molecules or simpler peptides.

Theoretical frameworks underpinning these computational strategies include molecular mechanics, quantum mechanics, and statistical mechanics to model molecular behavior and properties. researchgate.netmonash.edu Molecular modeling allows for the visualization and manipulation of 3D structures and the study of interactions. researchgate.net

Potential applications of CDD for this compound or its derivatives could involve:

Structure-Based Approaches: If the target(s) of this compound were clearly defined and their 3D structures available, techniques like molecular docking could be used to predict binding modes and affinities. mpg.deresearchgate.netmonash.edu However, given this compound's complex nature, this would likely require sophisticated methods capable of handling large, flexible molecules interacting with potentially complex biological targets. Molecular dynamics simulations could further explore the stability of these interactions over time and the conformational changes involved. drugdiscoverynews.commpg.deunipd.itresearchgate.net

Ligand-Based Approaches: If a set of this compound derivatives with known activity were available, quantitative structure-activity relationship (QSAR) models could be built. mpg.demonash.edu These models correlate structural features with biological activity, potentially guiding the design of new, more potent or selective derivatives. Pharmacophore modeling, which identifies the essential 3D spatial arrangement of features required for activity, could also be applied. mpg.demonash.edu

Optimization Strategies: Computational methods can assist in optimizing various properties of a lead compound, including potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.govbioagilytix.com While ADMET is outside the strict scope of this article's content exclusions, the computational methods used for property prediction are relevant. In silico techniques can predict pharmacokinetic profiles and potential drug-likeness. rsc.org For this compound, optimization might focus on modifying specific polysaccharide or peptidoglycan components to enhance target binding or improve desirable properties, guided by computational predictions.

De Novo Design: More advanced computational approaches, including AI-aided design, can potentially generate novel molecular structures with desired properties. drugdiscoverynews.comiit.it While challenging for a molecule as complex as this compound, this represents a future research perspective where computational tools could aid in designing entirely new compounds based on the structural motifs or mechanisms of action identified for this compound.

Detailed research findings specifically on computational studies of this compound were not found in the provided search results. However, the principles outlined above represent the standard computational approaches that could be applied in the theoretical framework of studying and optimizing a compound of this compound's nature. The success of these approaches would depend on the availability of detailed structural information for this compound and its targets, as well as the development of computational models capable of accurately representing its complex structure and interactions.

Future research perspectives involving computational approaches for this compound would likely focus on developing specialized simulation techniques and computational models tailored to polysaccharide-peptidoglycan structures. This could enable a deeper understanding of this compound's interactions at the molecular level and facilitate the rational design of modified structures with improved therapeutic potential. The integration of machine learning and AI could further enhance the predictive power of these computational efforts. drugdiscoverynews.com

Q & A

Q. What is the molecular mechanism of Tecogalan's antiangiogenic activity?

this compound, a sulfated polysaccharide-peptidoglycan complex, inhibits angiogenesis by binding to basic fibroblast growth factor (bFGF), blocking its interaction with cellular receptors. This disrupts endothelial cell proliferation, migration, and neovascularization. Key assays confirming this mechanism include in vitro endothelial cell growth inhibition (250 µg/mL) and FGF-2-induced migration suppression (64 pg/mL) .

Q. Which experimental models are commonly used to evaluate this compound's efficacy?

Preclinical studies utilize:

  • Chick chorioallantoic membrane (CAM) assay to assess angiogenesis inhibition.
  • Rabbit corneal pocket model for FGF-2-induced neovascularization.
  • Murine dorsal airsac assay and xenograft tumor models (e.g., MDA-MB 231 breast cancer) to study in vivo antitumor effects .

Q. What are the primary dose-limiting toxicities observed in this compound clinical trials?

Phase I trials identified prolonged activated partial thromboplastin time (APTT) as the dose-limiting toxicity, peaking at 1.0–4.0× the upper normal limit. Fever (40%) and rigors (31%) were common but manageable with acetaminophen and meperidine. Toxicity mitigation strategies include prolonging infusion duration (e.g., 24-hour infusion at 390 mg/m²) .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate this compound's antitumor efficacy?

  • Model selection : Use FGF-dependent tumor xenografts (e.g., SW-13 cells) to isolate angiogenesis-driven effects.
  • Endpoints : Measure tumor volume reduction, microvessel density (via immunohistochemistry), and serum biomarkers (e.g., bFGF levels).
  • Combination therapies : Co-administer with cortisone acetate or tamoxifen to assess synergistic effects .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from differences in bioavailability, tumor microenvironment interactions, or pharmacokinetic (PK) variability. Methodological solutions include:

  • Validating in vitro findings using multiple endothelial cell lines.
  • Conducting PK/pharmacodynamic (PD) modeling to correlate drug exposure with efficacy.
  • Comparing dose-response curves across models (e.g., CAM assay vs. murine xenografts) .

Q. What strategies optimize this compound administration schedules for maximal efficacy?

Preclinical data suggest weekly intravenous dosing (e.g., 390 mg/m² over 24 hours) is more effective than fractionated regimens. Rationale includes sustained inhibition of heparin-binding growth factors (HBGFs) and reduced anticoagulation toxicity. Continuous infusion protocols should be explored to balance efficacy and safety .

Q. How can combination therapies with this compound be methodologically evaluated?

  • Synergy assessment : Use isobologram analysis or Chou-Talalay methods to quantify interactions with agents like tamoxifen or cortisone acetate.
  • Mechanistic studies : Evaluate downstream signaling (e.g., ERK/AKT pathways) to identify complementary targets.
  • Toxicity profiling : Monitor additive effects on coagulation parameters and immune responses .

Q. What methodological challenges arise in this compound's pharmacokinetic (PK) studies?

this compound's short serum half-life (1–1.5 hours) and low urinary excretion (<25%) complicate PK modeling. Solutions include:

  • Developing sensitive LC-MS/MS assays to detect polysaccharide metabolites.
  • Using compartmental models to simulate tissue distribution and prolonged release formulations .

Q. How should clinical trials address this compound's anticoagulation effects?

  • Monitoring : Measure APTT pre-/post-infusion and adjust dosing intervals.
  • Endpoint selection : Prioritize tumor angiogenesis biomarkers (e.g., circulating endothelial cells) over traditional response criteria.
  • Patient stratification : Exclude individuals with bleeding disorders or anticoagulant use .

Q. What translational considerations apply when extrapolating this compound data from murine models to humans?

Key factors include:

  • Scaling doses using body surface area (BSA) or allometric principles.
  • Accounting for interspecies differences in bFGF receptor affinity and drug metabolism.
  • Validating murine findings in patient-derived xenograft (PDX) models .

Methodological Resources

  • Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of in vitro, in vivo, and clinical data) to reconcile conflicting results .
  • Literature Review : Use PubMed and Web of Science with keywords: "this compound + angiogenesis," "bFGF inhibitor + polysaccharide." Exclude non-peer-reviewed sources like BenchChem .
  • Experimental Reporting : Follow Beilstein Journal guidelines for detailed methods, compound characterization, and supplementary data submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.